molecular formula C26H26N2O7 B11119217 (3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

(3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

Cat. No.: B11119217
M. Wt: 478.5 g/mol
InChI Key: XRHJDDFKPVSQID-DQRAZIAOSA-N
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Description

3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other derivatives of 1,4-benzodioxine and indole-pyrrole structures. Examples include 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride and other spiro[indole-pyrrole] derivatives .

Uniqueness: What sets 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H26N2O7/c1-3-10-27-18-7-5-4-6-17(18)26(25(27)32)21(23(30)24(31)28(26)11-12-33-2)22(29)16-8-9-19-20(15-16)35-14-13-34-19/h4-9,15,29H,3,10-14H2,1-2H3/b22-21-

InChI Key

XRHJDDFKPVSQID-DQRAZIAOSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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